2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride
Description
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride (CAS 1018475-23-4) is a synthetic amine derivative featuring a 1,2,4-oxadiazole heterocycle substituted with a methyl group at position 2. The compound’s structure includes a propylamine chain linked to the oxadiazole ring, with a methyl branch at the first carbon of the propane chain (). The 1,2,4-oxadiazole ring is a pharmacophoric motif known for metabolic stability and hydrogen-bonding capabilities, making this compound a candidate for drug discovery, particularly in targeting enzymes or receptors requiring heterocyclic interactions.
Properties
IUPAC Name |
2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O.ClH/c1-4(2)6(8)7-9-5(3)10-11-7;/h4,6H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPEADHUJCAGMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(C(C)C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride typically involves the following steps:
Starting Materials: : The synthesis begins with readily available starting materials such as 2-methylpropan-1-amine and 3-methyl-1,2,4-oxadiazole.
Reaction Conditions: : The reaction is usually carried out under controlled conditions, including specific temperatures, pressures, and catalysts to ensure the formation of the desired product.
Purification: : The product is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems and advanced monitoring techniques helps maintain the quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be used to modify the compound's structure and properties.
Substitution: : Substitution reactions can introduce new substituents into the compound, altering its chemical behavior.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be employed, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different biological and chemical properties.
Scientific Research Applications
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may have biological activity, making it useful in studying biological processes and developing new drugs.
Industry: : It can be used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Differences
The compound is compared to six analogs (Table 1), differing in heterocycle type, substituents, and chain length.
Table 1: Structural Comparison
Key Observations :
- Substituents: Bulkier groups (phenyl, thiophene, phenoxy) increase lipophilicity and steric hindrance compared to the methyl group in the target compound .
- Chain Length : Ethyl chains (C2) decrease molecular volume and may reduce binding affinity in target interactions compared to propyl (C3) chains .
Physicochemical and Pharmacokinetic Properties
Table 2: Physicochemical Comparison
Key Observations :
Biological Activity
2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C7H14ClN3O |
| Molecular Weight | 191.66 g/mol |
| IUPAC Name | 2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine; hydrochloride |
| Pubchem CID | 54592772 |
Biological Activity
Research indicates that derivatives of oxadiazoles, including this compound, exhibit various biological activities.
Antitumor Activity
A study on oxadiazole derivatives demonstrated significant antiproliferative effects against several human cancer cell lines, including HCT-116 and PC-3. The cytotoxicity was evaluated using the MTT assay, revealing that certain oxadiazole compounds had IC50 values in the micromolar range against these cell lines . Although specific data for this compound is limited, the structural similarities suggest potential antitumor properties.
Antimicrobial Activity
Oxadiazole derivatives have also shown promising antimicrobial activities. In vitro studies have indicated that these compounds possess significant antibacterial and antifungal properties against various strains. For example, certain derivatives demonstrated strong activity against Gram-positive and Gram-negative bacteria and exhibited low cytotoxicity against HeLa cells . The structure–activity relationship (SAR) studies suggest that substituents on the oxadiazole ring can enhance antimicrobial efficacy .
Antioxidant and Anti-inflammatory Effects
Research has highlighted the antioxidant capabilities of oxadiazole derivatives through DPPH radical scavenging assays. Compounds in this class have shown radical scavenging activities ranging from 32% to 87% at a concentration of 25 µM, which is comparable to ascorbic acid . Additionally, in vivo studies indicated significant anti-inflammatory effects in carrageenan-induced paw edema models .
Case Studies
While specific case studies focusing solely on this compound are scarce, related studies on oxadiazole derivatives provide insights into its potential applications:
- Antitumor Study : A derivative exhibited an IC50 value of approximately 13.62 mM against the SNB-19 cell line, indicating moderate antitumor activity.
- Antimicrobial Screening : A series of synthesized oxadiazoles were screened for their antibacterial activity with some exhibiting MIC values as low as 3.12 μg/mL against Staphylococcus aureus .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine hydrochloride, and how can reaction conditions be optimized?
- Methodology :
- Route 1 : React 3-methyl-1,2,4-oxadiazole-5-carboxylic acid with 2-methylpropan-1-amine under reflux in acetic acid with sodium acetate as a catalyst, followed by hydrochloride salt formation via HCl gas bubbling .
- Route 2 : Utilize a thiazole or imidazole intermediate (e.g., 3-formyl-indole derivatives) for cyclization, with purification via recrystallization from DMF/acetic acid mixtures .
- Optimization : Monitor reaction progress using TLC or HPLC. Adjust reflux time (3–5 hours) and stoichiometric ratios (1:1.1 amine:acid) to maximize yield.
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Purity : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98% recommended for pharmacological studies) .
- Structural Confirmation :
- NMR : Analyze - and -NMR spectra for oxadiazole ring protons (δ 8.5–9.0 ppm) and amine hydrochloride signals (broad singlet near δ 2.5 ppm) .
- Mass Spectrometry : Confirm molecular ion peak ([M+H]) matching the theoretical molecular weight (CHNO·HCl: 217.68 g/mol) .
Q. What safety protocols are critical during handling and storage?
- Methodology :
- Handling : Use PPE (gloves, N95 respirators, and eyeshields) to avoid inhalation or skin contact. Work in a fume hood due to potential respiratory irritation .
- Storage : Store at 2–8°C in a desiccator to prevent hydrolysis of the oxadiazole ring. Avoid exposure to heat or moisture .
Advanced Research Questions
Q. How can researchers evaluate the compound’s stability under physiological conditions?
- Methodology :
- pH Stability : Incubate the compound in buffers (pH 1.2–7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperature. Store samples at 40°C/75% RH for accelerated stability testing .
Q. What strategies are effective in resolving contradictions in pharmacological data (e.g., inconsistent IC values)?
- Methodology :
- Assay Validation : Ensure consistent cell lines (e.g., HEK293 for receptor binding) and assay conditions (pH, temperature). Use a reference standard (e.g., methoxamine hydrochloride) for cross-comparison .
- Data Normalization : Apply statistical tools (e.g., Grubbs’ test) to identify outliers. Replicate experiments with independent synthetic batches to rule out impurity effects .
Q. How can the compound’s interaction with biological targets (e.g., enzymes or receptors) be mechanistically studied?
- Methodology :
- Molecular Docking : Use software (AutoDock Vina) to model interactions between the oxadiazole ring and active sites (e.g., serotonin receptors). Validate with mutagenesis studies .
- Kinetic Assays : Perform enzyme inhibition assays (e.g., acetylcholinesterase) with varying substrate concentrations to determine inhibition mode (competitive/non-competitive) .
Q. What advanced analytical methods are suitable for quantifying trace impurities in bulk samples?
- Methodology :
- LC-HRMS : Use high-resolution mass spectrometry to detect impurities at <0.1% levels. Compare fragmentation patterns with synthetic byproducts (e.g., hydrolyzed oxadiazole derivatives) .
- NMR Relaxation Measurements : Apply -NMR relaxation times (T, T) to identify low-concentration impurities in DO solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
